molecular formula C14H21NO2S B12437159 Prosulfocarb sulfoxide CAS No. 51954-81-5

Prosulfocarb sulfoxide

Cat. No.: B12437159
CAS No.: 51954-81-5
M. Wt: 267.39 g/mol
InChI Key: SRUUWJFBIOVZLU-UHFFFAOYSA-N
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Description

Prosulfocarb sulfoxide is a chemical transformation product of prosulfocarb, a thiocarbamate herbicide. Prosulfocarb is widely used in agriculture to control weeds, particularly in cereal crops. The sulfoxide derivative is formed through the oxidation of prosulfocarb and is of interest due to its environmental fate and potential impacts on human health .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prosulfocarb sulfoxide is typically synthesized through the oxidation of prosulfocarb. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually performed in an organic solvent at a specific temperature to ensure the complete conversion of prosulfocarb to its sulfoxide form .

Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as solvent extraction, purification, and crystallization to obtain the final product. The production methods are designed to be efficient and environmentally friendly, minimizing waste and by-products .

Chemical Reactions Analysis

Types of Reactions: Prosulfocarb sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Prosulfocarb sulfoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of prosulfocarb sulfoxide involves the inhibition of key enzymes in plants. It primarily targets the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis. By inhibiting this enzyme, this compound disrupts the synthesis of fatty acids, leading to the death of the weed. The compound also affects other metabolic pathways, contributing to its herbicidal activity .

Comparison with Similar Compounds

Comparison: Prosulfocarb sulfoxide is unique due to its intermediate oxidation state, which provides distinct chemical and biological properties compared to its parent compound and fully oxidized form. It offers a balance between efficacy and environmental impact, making it a valuable compound in herbicide development .

Properties

CAS No.

51954-81-5

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

1-benzylsulfinyl-N,N-dipropylformamide

InChI

InChI=1S/C14H21NO2S/c1-3-10-15(11-4-2)14(16)18(17)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3

InChI Key

SRUUWJFBIOVZLU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)S(=O)CC1=CC=CC=C1

Origin of Product

United States

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